N-Methyl-N-ethyltryptamine
Overview
Description
N-Methyl-N-ethyltryptamine (MET) is a psychedelic tryptamine . It is closely related to DMT and DET . The Lysergamide counterpart of MET is ETH-LAD, an analogue of LSD first developed and characterized by Alexander Shulgin . There is very little information on the human pharmacology or toxicity of MET . The freebase is believed to be active via vaporization at 15 mg .
Molecular Structure Analysis
The chemical formula of MET is C13H18N2 . Its exact mass is 202.15 and its molecular weight is 202.300 . Tryptamines share a core structure comprised of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain .Chemical Reactions Analysis
Tryptamines are known to be a broad class of classical or serotonergic hallucinogens . They are capable of producing profound changes in sensory perception, mood, and thought in humans and act primarily as agonists of the 5-HT2A receptor .Physical and Chemical Properties Analysis
The chemical formula of MET is C13H18N2 . Its exact mass is 202.15 and its molecular weight is 202.300 . Elemental analysis shows that it contains C, 77.18; H, 8.97; N, 13.85 .Scientific Research Applications
Discriminative Stimulus Properties : α-ET has been used as a training drug in drug discrimination studies to understand its complex stimulus effects. It generalizes to other substances like DOM and PMMA, but only partially to amphetamine, suggesting a unique pharmacological profile (Glennon, Bondareva, & Young, 2006).
Optical Isomers and Stimulus Effects : The optical isomers of α-ET have been studied for their ability to substitute for various controlled substances like MDMA and amphetamine. These studies have helped in understanding the stereoselective nature of α-ET's stimulant and hallucinogenic effects (Hong, Young, & Glennon, 2001).
Metabolism of 4-HO-MET : The metabolism of 4-Hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET), a related substance, has been studied to understand its biotransformation in humans. This is crucial for forensic analysis and understanding the substance's pharmacokinetics (Bruni et al., 2018).
Serotonin Neurotoxicity : Research has shown that α-ET may induce serotonin neurotoxicity similar to MDMA and PCA, highlighting potential risks associated with its use (Huang, Johnson, & Nichols, 1991).
Toxicopathologic Studies : α-ET has been subject to toxicopathologic studies to evaluate its acute and subacute toxicity, providing insights into its safety profile and potential therapeutic applications (Gray et al., 1962).
Prepulse Inhibition and Habituation : Studies on α-ET's effects on sensorimotor gating and startle habituation in rats suggest similarities with other indirect 5-HT agonists, which is important for understanding its psychoactive properties (Martínez & Geyer, 1997).
Synthesis and Pharmacologic Screening : Research on the synthesis and pharmacologic screening of N-ethyltryptamine derivatives has provided insights into their pharmacological activities and potential therapeutic uses (Sklar, Nieforth, & Malone, 1971).
Mechanism of Action
Safety and Hazards
Very little data exists about the pharmacological properties, metabolism, and toxicity of MET . It has a very brief history of human usage . Due to its unstudied properties and effects, it is highly advised to approach this novel psychedelic substance with the proper precautions and harm reduction practices if choosing to use it .
Future Directions
As of now, there is very little information on the human pharmacology or toxicity of MET . The freebase is believed to be active via vaporization at 15 mg . More research is needed to understand the effects and potential uses of this compound. It is important for future studies to focus on the pharmacological properties, metabolism, and toxicity of MET .
Properties
IUPAC Name |
N-ethyl-2-(1H-indol-3-yl)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-15(2)9-8-11-10-14-13-7-5-4-6-12(11)13/h4-7,10,14H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEGVMLMDWYPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901024010 | |
Record name | N-Methyl-N-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-69-9 | |
Record name | N-Ethyl-N-methyl-1H-indole-3-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5599-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-ethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-N-ethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901024010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-METHYL-N-ETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KX1J1D3RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.